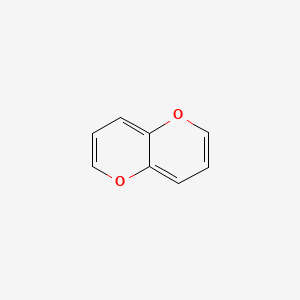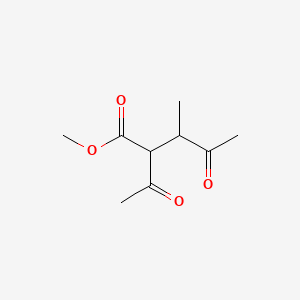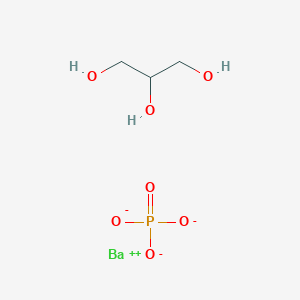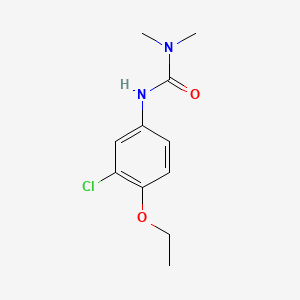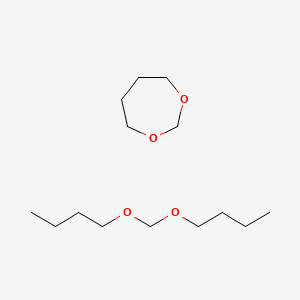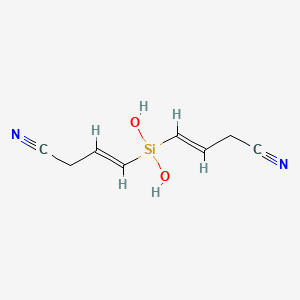
4,4'-(Dihydroxysilylene)bis-3-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Dihydroxysilylene)bis-3-butenenitrile is a chemical compound with the molecular formula C8H10N2O2Si and a molecular weight of 194.2627 g/mol . This compound is characterized by the presence of a silylene group bonded to two hydroxyl groups and two butenenitrile groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves several steps. One common method includes the reaction of a silylene precursor with butenenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
4,4’-(Dihydroxysilylene)bis-3-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
4,4’-(Dihydroxysilylene)bis-3-butenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4,4’-(Dihydroxysilylene)bis-3-butenenitrile involves its interaction with specific molecular targets and pathways. The silylene group can form strong bonds with various atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,4’-(Dihydroxysilylene)bis-3-butenenitrile can be compared with other similar compounds, such as:
4,4’-(Dihydroxysilylene)bis-3-butenenitrile analogs: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and applications.
Silylene-based compounds: These compounds share the silylene group but differ in the other functional groups attached, resulting in different reactivity and uses.
Butenenitrile derivatives: These compounds contain the butenenitrile group but lack the silylene group, leading to different chemical behavior and applications.
4,4’-(Dihydroxysilylene)bis-3-butenenitrile stands out due to its unique combination of functional groups, which confer specific chemical properties and make it valuable for various scientific research applications.
Propriétés
Numéro CAS |
93941-76-5 |
|---|---|
Formule moléculaire |
C8H10N2O2Si |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
(E)-4-[[(E)-3-cyanoprop-1-enyl]-dihydroxysilyl]but-3-enenitrile |
InChI |
InChI=1S/C8H10N2O2Si/c9-5-1-3-7-13(11,12)8-4-2-6-10/h3-4,7-8,11-12H,1-2H2/b7-3+,8-4+ |
Clé InChI |
NWBDTFZXRXRGIT-FCXRPNKRSA-N |
SMILES isomérique |
C(C#N)/C=C/[Si](O)(O)/C=C/CC#N |
SMILES canonique |
C(C=C[Si](C=CCC#N)(O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



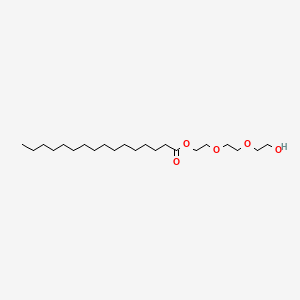

![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
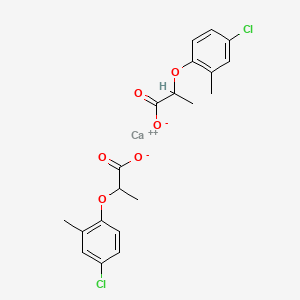
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
